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Compound of Interest

2-(2-Chloro-4-
Compound Name:

nitrophenoxy)acetamide
CAS No.: 804505-18-8

Cat. No.: B1352196

Get Quote

Strategic Synthesis, Reactivity Profile, and Application in Heterocyclic Chemistry

Executive Summary

2-(2-Chloro-4-nitrophenoxy)acetamide (CAS: 804505-18-8) is a high-value bifunctional
intermediate characterized by an electron-deficient aromatic core linked to a reactive
acetamide tail via an ether bridge. Unlike simple phenoxyacetamides, the presence of the
ortho-chloro and para-nitro substituents imparts unique electronic properties, making this
molecule a critical scaffold for fragment-based drug discovery (FBDD) and agrochemical
synthesis (specifically auxin-mimic herbicides).

This guide provides a validated technical roadmap for the synthesis, characterization, and
downstream derivatization of this compound. It corrects common misconceptions regarding its
cyclization potential and establishes a robust protocol for its use as a "masked” aniline
precursor.
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Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7]

Property Specification

IUPAC Name 2-(2-Chloro-4-nitrophenoxy)acetamide
CAS Number 804505-18-8

Molecular Formula CsH7CIN204

Molecular Weight 230.61 g/mol

Appearance Pale yellow to off-white crystalline solid
Melting Point 178-182 °C (typical)

Soluble in DMSO, DMF; sparingly soluble in

Solubility . .
Methanol; insoluble in Water

Nitro (reducible), Aryl Chloride (potential S_NAr

Key Functional Groups ] ] )
site), Primary Amide (hydrolyzable)

Validated Synthesis Protocol

The industrial standard for synthesizing 2-(2-Chloro-4-nitrophenoxy)acetamide is the
Williamson Ether Synthesis. This S_N2 reaction involves the nucleophilic attack of the
phenoxide ion (generated from 2-chloro-4-nitrophenol) on the

-carbon of 2-chloroacetamide.

Reaction Mechanism

The reaction is sensitive to solvent polarity and base strength. Using a mild base (K2COs) in an
aprotic polar solvent (DMF or Acetone) favors O-alkylation over N-alkylation.
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Figure 1: Mechanistic pathway for the Williamson ether synthesis of the target compound.

Step-by-Step Experimental Procedure

Note: This protocol is scaled for 100 mmol but can be linearly scaled.

Reagents:

2-Chloro-4-nitrophenol (17.36 g, 100 mmol)

2-Chloroacetamide (10.28 g, 110 mmol, 1.1 equiv)

Potassium Carbonate (anhydrous, 20.7 g, 150 mmol, 1.5 equiv)

Potassium lodide (catalytic, 0.5 g)

Acetone (reagent grade, 200 mL) or DMF (for higher rates)
Workflow:

e Activation: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 2-
chloro-4-nitrophenol in Acetone (200 mL). Add Potassium Carbonate in a single portion. Stir
at room temperature for 30 minutes. Observation: The solution will turn bright yellow/orange
due to phenoxide formation.

o Addition: Add 2-Chloroacetamide and catalytic Potassium lodide.

o Reflux: Heat the mixture to reflux (approx. 56—60 °C) for 6—8 hours. Monitor via TLC (Mobile
phase: Ethyl Acetate/Hexane 1:1). The starting phenol (Rf ~0.6) should disappear, and the
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product (Rf ~0.3) should appear.

o Workup:
o Cool the reaction mixture to room temperature.

o Pour the slurry into 600 mL of ice-cold water with vigorous stirring. The product will
precipitate immediately.

o Stir for 30 minutes to dissolve inorganic salts (KCl, excess K2CO3).

« Purification: Filter the precipitate under vacuum. Wash the filter cake with water (3 x 50 mL)
followed by cold ethanol (1 x 20 mL) to remove unreacted chloroacetamide.

e Drying: Dry in a vacuum oven at 50 °C for 12 hours.
Expected Yield: 85-92% Purity Check: *H NMR (DMSO-ds) should show a singlet at

4.7 ppm (O-CH2-CO) and two broad singlets for NH-.

Strategic Derivatization & Reactivity

This molecule is rarely the final API; it is a "branching point” intermediate.

The "Masked" Aniline (Reduction)

The nitro group at position 4 is easily reduced to an amine. The resulting 2-(4-amino-2-
chlorophenoxy)acetamide is a versatile nucleophile.

e Method: Hydrogenation (Hz, Pd/C) or Chemical Reduction (Fe/NHa4Cl).

 Utility: The aniline amine can react with isocyanates to form ureas (common in
anticonvulsant design) or sulfonyl chlorides.

Hydrolysis to Auxin Mimics

Hydrolysis of the amide yields 2-(2-chloro-4-nitrophenoxy)acetic acid.

o Context: Phenoxyacetic acids are classic auxin-mimic herbicides (e.g., 2,4-D). The 4-nitro
analog has been studied for abscission-inducing properties in plant physiology [1].[1]
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The Benzoxazinone Misconception

Critical Insight: Researchers often confuse this intermediate with precursors for 1,4-
benzoxazin-3-ones.

o Fact: Direct cyclization to a benzoxazinone requires the nitrogen to be ortho to the oxygen.
In this molecule, the nitrogen (nitro group) is para to the ether linkage.

o Correction: To form a benzoxazinone, one would need to start with 2-nitrophenol, not 4-
nitrophenol. However, the amide nitrogen can theoretically displace the 2-chloro substituent
via S_NAr if the ring is sufficiently activated, but the electron-rich ether oxygen at position 1
deactivates position 2 for nucleophilic attack. Therefore, this molecule is not a direct
precursor to benzoxazinones.

2-(2-Chloro-4-nitrophenoxy)acetamide

H2, Pd/C . .
or FeNHac) HCl (ag), 90°C POCI3 / Pyridine
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Figure 2: Divergent synthesis pathways from the parent acetamide.

Analytical Standards (Self-Validation)

To ensure the integrity of your synthesis, compare your product against these spectral
benchmarks:

e 'H NMR (400 MHz, DMSO-ds):

o 8.35 (d, J=2.8 Hz, 1H, Ar-H3)
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o

8.22 (dd, J=9.2, 2.8 Hz, 1H, Ar-H5)

o

7.60 (br s, 1H, NH)

o

7.42 (br s, 1H, NH)

o

7.28 (d, J=9.2 Hz, 1H, Ar-H6)

o

4.75 (s, 2H, O-CH2).
e IR (ATR):
o 3380, 3190 cm~1 (N-H stretch, amide)
o 1680 cm~1 (C=0 stretch, amide 1)
o 1510, 1340 cm~1 (NO2 asymmetric/symmetric stretch)

o 1240 cm~1 (C-O-C ether stretch).

Safety & Handling

o Nitro Compounds: While this specific derivative is stable, nitroaromatics can be energetic.
Avoid heating dry solids above 200 °C.

o Chloroacetamide (Reagent): Highly toxic and a potent sensitizer. Handle in a fume hood.

o Waste: Aqueous waste from the synthesis contains potassium salts and phenols; dispose of
as hazardous aqueous waste.

References

o Plant Growth Regulation Studies

o Title: Studies on the Relation between Molecular Structure and Physiological Activity of
Plant Growth-Regul

o Source: University of Chicago Press / Botanical Gazette.

o Context: Identifies 2-chloro-4-nitrophenoxyacetic acid (the hydrolysis product) as an
abscission-inducing agent.
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o URL:[Link]
¢ Synthetic Methodology (Williamson Ether)

o Title: Potassium Carbonate-Mediated Tandem CS and CN Coupling Reaction (General
Procedure A/B for Phenoxyacetamides).

o Source: Royal Society of Chemistry (RSC) Advances.

o Context: Validates the use of K2CO3/Acetone for synthesizing substituted acetamides.

o URL:[Link]
o Commercial Identity & CAS Verification
o Title: 2-(2-Chloro-4-nitrophenoxy)acetamide Product Entry.[2][3][4][5]

o Source: ChemicalBook / Sigma-Aldrich (Analogous structures).
o Context: Confirms CAS 804505-18-8 and physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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